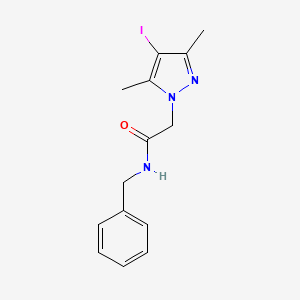![molecular formula C15H16FN3O3 B11062171 [5-(4-Fluorobenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B11062171.png)
[5-(4-Fluorobenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{5-[(4-FLUOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE is a synthetic organic compound with a complex structure It contains a pyrazole ring substituted with a fluorobenzoyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{5-[(4-FLUOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{5-[(4-FLUOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
ETHYL 2-{5-[(4-FLUOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[(4-FLUOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE involves its interaction with molecular targets in biological systems. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
ETHYL (4-FLUOROBENZOYL)ACETATE: This compound shares the fluorobenzoyl group but lacks the pyrazole ring.
ETHYL 3-(4-FLUOROPHENYL)-3-OXOPROPIONATE: Similar in structure but with different functional groups.
ETHYL 4-FLUOROBENZOYLACETATE: Another related compound with a similar core structure
Uniqueness
ETHYL 2-{5-[(4-FLUOROBENZOYL)AMINO]-3-METHYL-1H-PYRAZOL-1-YL}ACETATE is unique due to the combination of the pyrazole ring and the fluorobenzoyl group, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H16FN3O3 |
|---|---|
Molecular Weight |
305.30 g/mol |
IUPAC Name |
ethyl 2-[5-[(4-fluorobenzoyl)amino]-3-methylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C15H16FN3O3/c1-3-22-14(20)9-19-13(8-10(2)18-19)17-15(21)11-4-6-12(16)7-5-11/h4-8H,3,9H2,1-2H3,(H,17,21) |
InChI Key |
CWBVYRPDHARJFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrazinecarboxamide, N-[3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl]-](/img/structure/B11062088.png)

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B11062106.png)
![1-(4-Chlorophenyl)-3-[4-(4-fluorophenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11062109.png)
![2,3-dicyano-9,9-dimethyl-N-[4-(trifluoromethyl)phenyl]-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide](/img/structure/B11062113.png)
![2,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11062120.png)
![3-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11062145.png)
![ethyl [(5-{[(4Z)-4-(hydroxyimino)-2,5-dimethylpiperidin-1-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11062151.png)
![1-{[Dibutyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione](/img/structure/B11062158.png)
![1,3,7-trimethyl-8-[4-methyl-2-(propan-2-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11062166.png)

![Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro-](/img/structure/B11062178.png)
![1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B11062183.png)
![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethoxybenzyl]-6,7-dimethoxyisoquinoline](/img/structure/B11062186.png)
